Cas no 101752-15-2 (2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide)

2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide structure
101752-15-2 structure
Productnaam:2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide
CAS-nummer:101752-15-2
MF:C7H8N4O2
MW:180.16402053833
CID:1130257
PubChem ID:361518

2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide Chemische en fysische eigenschappen

Naam en identificatie

    • 2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide
    • Imidazo[1,5-a]pyrimidine-8-carboxamide, 1,2,3,4-tetrahydro-2-oxo-
    • 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide
    • CHEMBL449698
    • AC1Q5G1C
    • ACMC-20m4rn
    • 8-Aminocarbonyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidin-2-one
    • AC1L7ITU
    • NSC624641
    • 8-Aminocarbonyl-1,2,3,4-tetrahydroimidazo&lt
    • 1,5-a&gt
    • pyrimidin-2-one
    • AKOS015905516
    • 2-oxo-1,2,3,4-tetrahydro-1H-imidazo&lt
    • pyrimidine-8-carboxamide
    • CTK0D9429
    • Imidazo[1,5-a]pyrimidine-8-carboxamide, 1,2,3,4-tetrahydro-2-oxo-; 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide; CHEMBL449698; AC1Q5G1C; ACMC-20m4rn; 8-Aminocarbonyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidin-2-one; AC1L7ITU; NSC624641; 8-Aminocarbonyl-1,2,3,4-tetrahydroimidazo< 1,5-a> pyrimidin-2-one; AKOS015905516; 2-oxo-1,2,3,4-tetrahydro-1H-imidazo< 1,5-a> pyrimidine-8-carboxamide; CTK0D9429;
    • NCI60_007461
    • 101752-15-2
    • DTXSID60326970
    • NSC-624641
    • 2-oxo-1,3,4,5-tetrahydro-imidazo[1,5-a]pyrimidine-8-carboxamide
    • Inchi: InChI=1S/C7H8N4O2/c8-6(13)5-7-10-4(12)1-2-11(7)3-9-5/h3H,1-2H2,(H2,8,13)(H,10,12)
    • InChI-sleutel: NIFCQJMXJDJZPB-UHFFFAOYSA-N
    • LACHT: C1CN2C=NC(=C2NC1=O)C(=O)N

Berekende eigenschappen

  • Exacte massa: 180.06484
  • Monoisotopische massa: 180.06472551g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 255
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.6
  • Topologisch pooloppervlak: 90Ų

Experimentele eigenschappen

  • PSA: 90.01
Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.